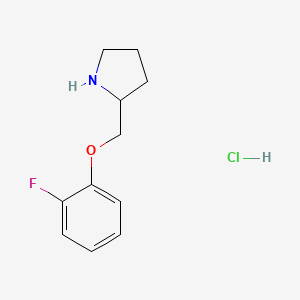
2-((2-Fluorophenoxy)methyl)pyrrolidine hydrochloride
Descripción general
Descripción
2-((2-Fluorophenoxy)methyl)pyrrolidine hydrochloride , also known by its IUPAC name (S)-2-((4-fluorophenoxy)methyl)pyrrolidine hydrochloride , is a chemical compound with the molecular formula C₁₁H₁₅ClFNO . It has a molecular weight of approximately 231.7 g/mol . This compound is of interest due to its potential applications in various scientific research and industrial fields.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolidine ring with a fluorophenoxy methyl group attached. The chlorine atom is part of the hydrochloride salt form. The stereochemistry is (S) , indicating the absolute configuration of the chiral center .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Pyrrolidine in Drug Discovery
Pyrrolidine rings, including derivatives like 2-((2-fluorophenoxy)methyl)pyrrolidine hydrochloride, play a crucial role in drug discovery for treating human diseases. The saturated pyrrolidine scaffold is favored due to its ability to explore pharmacophore space, contribute to the stereochemistry of molecules, and provide increased three-dimensional coverage, which is essential for the development of bioactive molecules with target selectivity. This review highlights the importance of pyrrolidine derivatives in medicinal chemistry, discussing their synthesis, structure-activity relationship (SAR), and the influence of steric factors on biological activity. It underlines the versatility of the pyrrolidine ring in the design of new compounds with varied biological profiles (Li Petri et al., 2021).
Pharmaceutical Applications of N-Methyl-2-Pyrrolidone
Although not directly about 2-((2-fluorophenoxy)methyl)pyrrolidine hydrochloride, research on N-Methyl-2-Pyrrolidone (NMP) is relevant due to the structural similarities within the pyrrolidine class. NMP is a potent solubilizing agent used across various industries, including pharmaceuticals. Its effectiveness, toxicity, and side effects are compared with other common solvents, providing insights into the utility and safety of pyrrolidine derivatives in pharmaceutical applications (Jouyban et al., 2010).
Diketopyrrolopyrroles: Optical Properties and Applications
The study of diketopyrrolopyrroles, compounds closely related to pyrrolidine derivatives, showcases the optical properties and applications of this class of chemicals. Their use spans from high-quality pigments to applications in solar cells and fluorescence imaging. This review covers four decades of progress in the synthesis, reactivity, and exploration of their optical properties, illustrating the wide-ranging applications of pyrrolidine-based compounds in both scientific research and practical applications (Grzybowski & Gryko, 2015).
Safety and Hazards
Propiedades
IUPAC Name |
2-[(2-fluorophenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO.ClH/c12-10-5-1-2-6-11(10)14-8-9-4-3-7-13-9;/h1-2,5-6,9,13H,3-4,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPFEIOJQIOGGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=CC=CC=C2F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[4-(hydroxymethyl)-1-methylpiperidin-4-yl]carbamate](/img/structure/B1446723.png)
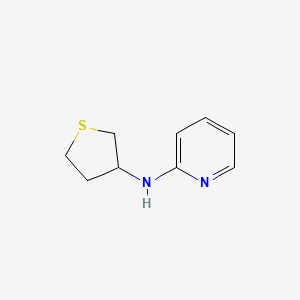
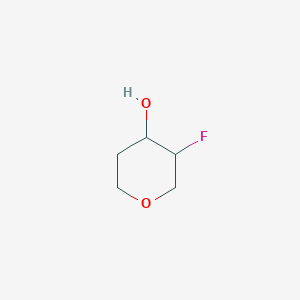

![5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1446728.png)
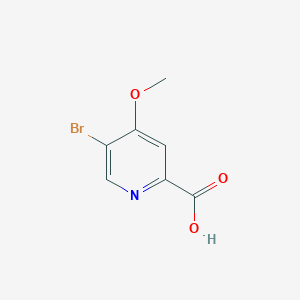

![(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B1446736.png)
![5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonyl chloride](/img/structure/B1446738.png)
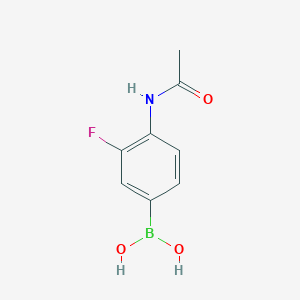
![Methyl benzo[c][1,2,5]oxadiazole-4-carboxylate](/img/structure/B1446740.png)
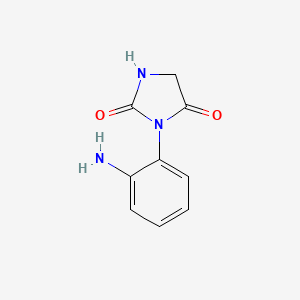
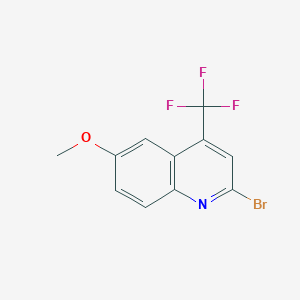
![6-Bromo-2-chloro-1-cyclopropyl-1H-benzo[d]imidazole](/img/structure/B1446744.png)